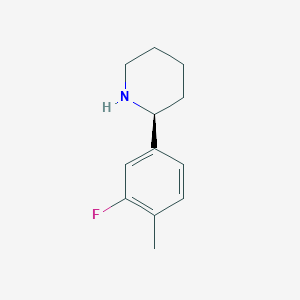
Antiviral agent 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral Agent 9 is a synthetic compound designed to inhibit the replication of various viruses. It has shown promising results in preclinical studies and is being explored for its potential to treat a range of viral infections. The compound is part of a broader class of antiviral agents that target viral replication mechanisms, making it a valuable candidate in the fight against viral diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 9 typically involves multiple steps, starting from simple, achiral starting materials. The process includes selective protection of functional groups, enantioselective reactions, and purification steps. One common synthetic route involves the use of nucleoside analogs, which are modified to enhance antiviral activity .
Industrial Production Methods: Industrial production of this compound requires scalable and efficient synthetic routes. The process often involves the use of chiral pool starting materials and advanced purification techniques to ensure high purity and yield. The production methods are designed to be cost-effective and environmentally friendly, utilizing green chemistry principles wherever possible .
Chemical Reactions Analysis
Types of Reactions: Antiviral Agent 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Antiviral Agent 9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.
Medicine: Explored as a potential treatment for viral infections such as influenza, HIV, and hepatitis.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces
Mechanism of Action
Antiviral Agent 9 exerts its effects by targeting specific viral proteins and enzymes essential for viral replication. The compound interferes with the viral life cycle at multiple stages, including:
Attachment and Entry: Prevents the virus from binding to host cell receptors.
Replication: Inhibits viral RNA or DNA polymerases, preventing the synthesis of viral genetic material.
Assembly and Release: Disrupts the assembly of new viral particles and their release from infected cells
Molecular Targets and Pathways:
Viral Polymerases: Inhibits the activity of viral RNA or DNA polymerases.
Host Cell Receptors: Blocks the interaction between viral proteins and host cell receptors.
Signal Transduction Pathways: Modulates host cell signaling pathways to enhance antiviral responses.
Comparison with Similar Compounds
Antiviral Agent 9 is compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C38H50N7O8P |
|---|---|
Molecular Weight |
763.8 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[4-[(2S)-4-cyclopentyl-3-oxo-2-(phenylmethoxycarbonylamino)butyl]phenoxy]phosphoryl]amino]propanoate |
InChI |
InChI=1S/C38H50N7O8P/c1-25(2)52-37(47)27(4)44-54(49,24-51-26(3)20-45-23-42-34-35(39)40-22-41-36(34)45)53-31-16-14-29(15-17-31)18-32(33(46)19-28-10-8-9-11-28)43-38(48)50-21-30-12-6-5-7-13-30/h5-7,12-17,22-23,25-28,32H,8-11,18-21,24H2,1-4H3,(H,43,48)(H,44,49)(H2,39,40,41)/t26-,27+,32+,54?/m1/s1 |
InChI Key |
PUZZUCOVCRWYQD-JBTWAKKMSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=C(C=C3)C[C@@H](C(=O)CC4CCCC4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=C(C=C3)CC(C(=O)CC4CCCC4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


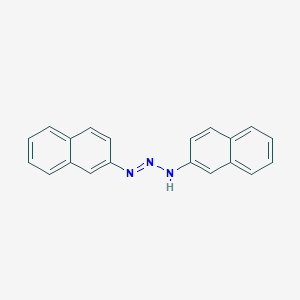

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
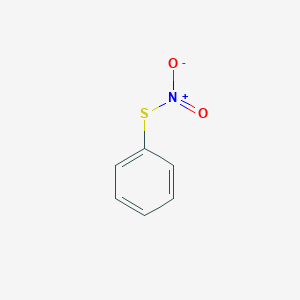

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
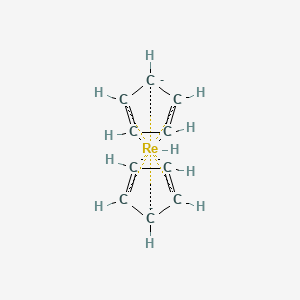

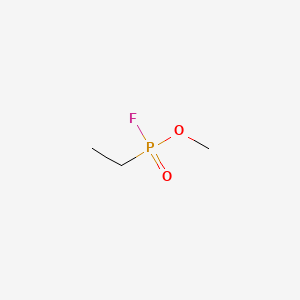
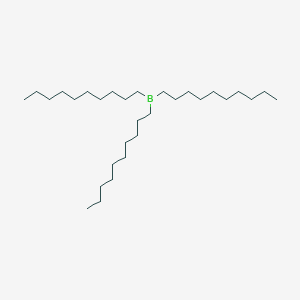
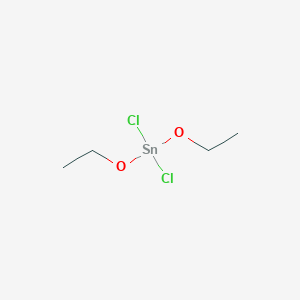
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
